molecular formula C11H10O4 B1581687 4-Methoxycarbonylcubanecarboxylic acid CAS No. 24539-28-4

4-Methoxycarbonylcubanecarboxylic acid

Cat. No. B1581687
CAS RN: 24539-28-4
M. Wt: 206.19 g/mol
InChI Key: ARRJEFLYRAVFJA-UHFFFAOYSA-N
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Description

4-Methoxycarbonylcubanecarboxylic acid is a tertiary carboxylic acid . It has drawn attention from researchers in various fields due to its unique structure.


Synthesis Analysis

This compound can undergo iododecarboxylation using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as both the reaction initiator and iodine source under irradiative conditions .


Molecular Structure Analysis

The molecular formula of 4-Methoxycarbonylcubanecarboxylic acid is C11H10O4 . It has a molecular weight of 206.19 .


Chemical Reactions Analysis

As a tertiary carboxylic acid, 4-Methoxycarbonylcubanecarboxylic acid can undergo iododecarboxylation .

Scientific Research Applications

Iododecarboxylation

4-Methoxycarbonylcubanecarboxylic acid: is known to undergo iododecarboxylation using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as both a reaction initiator and iodine source under irradiative conditions. This reaction is significant in organic synthesis as it helps in the introduction of iodine into organic molecules, which can be useful for further functionalization or as key steps in the synthesis of complex molecules .

properties

IUPAC Name

4-methoxycarbonylcubane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRJEFLYRAVFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327274
Record name NSC640885
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxycarbonylcubanecarboxylic acid

CAS RN

24539-28-4
Record name NSC640885
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methoxycarbonyl)cubanecarboxylic acid
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Synthesis routes and methods

Procedure details

Cubane-1,4-dicarboxylic acid dimethyl ester (3.10 g, 14.1 mmol) purchased from Enichem Sintesi SpA, was dissolved in 75 ml of hot methanol in a 250 ml, round-bottomed flask equipped with a condenser. Solid NaOH (ACS grade 0.560 g, 14.1 mmol) was added, and the reaction mixture was refluxed under N2 for 13-15 h, then cooled to room temperature. The reaction mixture was diluted with 120 ml of water and extracted with ether (1×75 ml, 3×25 ml). The combined organic layer was dried over Na2SO4, filtered, and concentrated, leaving 373 mg (12%) of recovered starting material. The aqueous layer was acidified to pH 3 with 6N HCl and then extracted with chloroform (4×50 ml). The combined organic phase was dried over sodium sulfate, filtered, and concentrated furnishing 2.25 g (77%) of 1-carboxy-4-carbomethoxycubane as a white powder having a melting point of 178°-179° C. An NMR spectrum of the product at 500 MHz, dissolved in deuterated chloroform, had peaks assigned the following sigma values: 4.27 ppm (multiplet, 6 hydrogens) and 3.71 ppm (singlet, 3 hydrogens).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxycarbonylcubanecarboxylic acid
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4-Methoxycarbonylcubanecarboxylic acid
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